![molecular formula C15H18N4O3S B2758202 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2097899-25-5](/img/structure/B2758202.png)
1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazoles are a type of nitrogen-containing heterocyclic compounds. They are not found in nature but have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
1,2,3-Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other methods include the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles can vary depending on the substituents attached to the triazole ring. Some compounds with a triazole ring have a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis
1,2,3-Triazoles can undergo various chemical reactions. For example, they can react with phenyl esters of α-azido acids to give 5-substituted 2H-1,2,3-triazol-4-ols .Physical And Chemical Properties Analysis
1,2,3-Triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. They also have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Applications De Recherche Scientifique
Synthesis of Polysubstituted Pyrroles
Researchers have discovered a method for the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. 1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles. These isopyrroles are then converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura et al., 2013).
Rearrangement to Pyrrolidin-3-ones
A study detailed the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides, leading to the synthesis of pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes. This process offers insights into the mechanistic pathways and the scope of such rearrangements (Králová et al., 2019).
Antimicrobial Evaluation
Novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have been synthesized and evaluated for their antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents with potential applications in treating infections (Alsaedi et al., 2019).
Drug Delivery Applications
Research has also explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery applications. This innovative approach aims at improving the solubility and delivery efficiency of hydrophobic drugs (Mattsson et al., 2010).
Synthesis of Pyrroles and Pyrrolidines
Another study focused on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of 6-amino-3-keto sulfones. This method highlights the versatility of sulfone chemistry in creating complex heterocyclic structures, which are of interest in pharmaceutical and material science research (Benetti et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to interact with various biological targets, includingacetylcholinesterase and carbonic anhydrase-II . These enzymes play crucial roles in neurodegeneration and various other physiological processes, respectively.
Mode of Action
Compounds with a similar 1,2,3-triazole ring system have been shown to exhibit myriad biological activities, including antibacterial, antimalarial, and antiviral activities . They may interact with their targets through direct binding, leading to changes in the target’s function .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated, suggesting that these compounds may have favorable pharmacokinetic properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-10-2-3-14(18)11-19-16-8-9-17-19/h4-9,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJSIVWKHUZJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

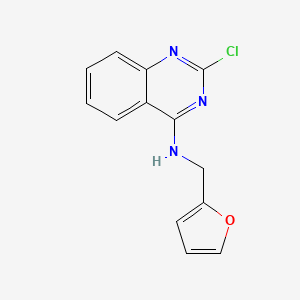
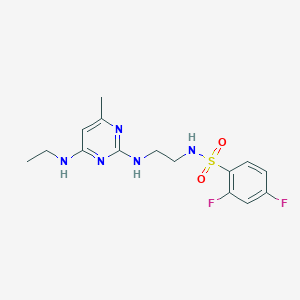
![3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride](/img/structure/B2758121.png)

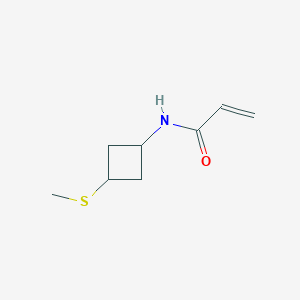



![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2758132.png)


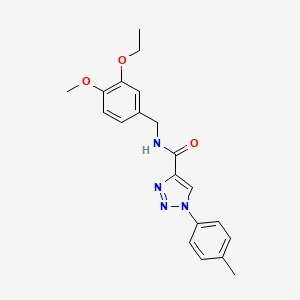
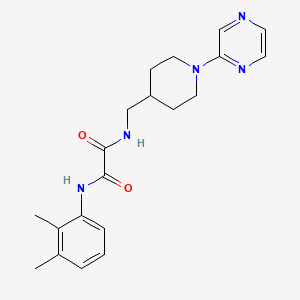
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)